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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of 1-Bromo-4-fluoro-2-propoxybenzene (CAS No. 473417-38-8), a halogenated

aromatic ether of increasing interest in medicinal chemistry and materials science. This

document compiles available data on its molecular structure, physicochemical properties, and

safety and handling protocols. Furthermore, it outlines a probable synthetic route via the

Williamson ether synthesis and discusses the broader applications of related bromo-fluoro-

alkoxybenzene derivatives in drug discovery, supported by relevant experimental contexts and

logical workflows.

Core Chemical Properties
1-Bromo-4-fluoro-2-propoxybenzene is a substituted aromatic compound featuring a

bromine atom, a fluorine atom, and a propoxy group attached to a benzene ring. Its unique

substitution pattern imparts specific electronic and steric properties that are of interest for

creating diverse chemical entities.
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Property Value Source

IUPAC Name
1-Bromo-4-fluoro-2-

propoxybenzene
N/A

CAS Number 473417-38-8 [1][2]

Molecular Formula C₉H₁₀BrFO [1]

Molecular Weight 233.08 g/mol [1]

Canonical SMILES CCCCOc1cc(F)ccc1Br N/A

InChI Key N/A N/A

Physicochemical Properties
Quantitative physicochemical data for 1-Bromo-4-fluoro-2-propoxybenzene is not readily

available in published literature. The following table provides data for structurally related

compounds to offer a comparative perspective. It is important to note that these values are for

isomers or analogues and should be used as estimations for the target compound.
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Compoun
d

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Melting
Point (°C)

Density
(g/mL)

1-Bromo-4-

fluorobenz

ene

460-00-4 C₆H₄BrF 175.00 151-152 -17.5 1.593

1-Bromo-4-

propoxybe

nzene

39969-56-

7
C₉H₁₁BrO 215.09

115-117

(10 mmHg)
N/A 1.348

2-Bromo-1-

fluoro-4-

propoxybe

nzene

1547625-

49-9
C₉H₁₀BrFO 233.08 N/A N/A N/A

4-Bromo-1-

fluoro-2-

propoxybe

nzene

1062618-

87-4
C₉H₁₀BrFO 233.08 N/A N/A N/A

Data for related compounds are sourced from various chemical supplier databases and should

be considered as reference points.

Synthesis and Experimental Protocols
The synthesis of 1-Bromo-4-fluoro-2-propoxybenzene is not explicitly detailed in readily

available literature. However, the Williamson ether synthesis is the most probable and logical

route for its preparation. This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthetic Pathway: Williamson Ether
Synthesis
The synthesis would likely proceed by the deprotonation of 2-bromo-5-fluorophenol with a

suitable base to form the corresponding phenoxide, which then undergoes nucleophilic

substitution with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).
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Caption: Proposed Williamson ether synthesis of 1-Bromo-4-fluoro-2-propoxybenzene.

General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard Williamson ether

synthesis procedures. This protocol has not been experimentally validated for this specific

compound and should be adapted and optimized by qualified personnel.

Materials:

2-Bromo-5-fluorophenol

1-Bromopropane (or 1-Iodopropane)
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Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Deionized water

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Brine solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-bromo-

5-fluorophenol in the chosen anhydrous solvent in a round-bottom flask equipped with a

magnetic stirrer.

Deprotonation: To the stirred solution, add the base (e.g., sodium hydride, portion-wise at 0

°C, or potassium carbonate). Allow the reaction to stir at room temperature until the

deprotonation is complete (cessation of gas evolution for NaH).

Nucleophilic Substitution: Add 1-bromopropane to the reaction mixture. Heat the mixture to

an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer

chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the

reaction by the slow addition of water.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an

organic solvent. Combine the organic layers.

Washing: Wash the combined organic layers with water and then with brine to remove any

remaining inorganic impurities.

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,

MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain

the pure 1-Bromo-4-fluoro-2-propoxybenzene.

Workflow Diagram:

Start Dissolve 2-bromo-5-fluorophenol
in anhydrous solvent

Add base (e.g., NaH)
for deprotonation Add 1-bromopropane Heat and monitor

reaction by TLC
Quench with water

and extract
Purify by column
chromatography End

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Bromo-4-fluoro-2-propoxybenzene.

Safety and Handling
While a comprehensive Material Safety Data Sheet (MSDS) for 1-Bromo-4-fluoro-2-
propoxybenzene is not widely available, general precautions for handling halogenated

aromatic compounds should be strictly followed.[1]

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including

chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development
1-Bromo-4-fluoro-2-propoxybenzene is listed as a reagent for biological and pharmaceutical

research and can be used as a reference substance for drug impurities.[1] While specific

applications of this exact isomer are not detailed in the literature, the bromo-fluoro-

alkoxybenzene scaffold is of significant interest in medicinal chemistry.
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The presence of bromine and fluorine atoms allows for diverse synthetic modifications. The

bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom

can enhance metabolic stability, improve binding affinity to biological targets, and modulate the

physicochemical properties of a molecule.

Potential Logical Relationships in Drug Discovery:

1-Bromo-4-fluoro-2-propoxybenzene

Synthetic Modifications

Improved Properties

Desired Outcome

Compound

Cross-Coupling
(e.g., Suzuki)

Other Functional
Group Interconversions

Metabolic Stability Binding Affinity Lipophilicity

Novel Drug Candidate

Click to download full resolution via product page

Caption: Role of 1-Bromo-4-fluoro-2-propoxybenzene as a scaffold in drug discovery.

Conclusion
1-Bromo-4-fluoro-2-propoxybenzene is a valuable building block for organic synthesis,

particularly in the fields of medicinal chemistry and materials science. While detailed
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experimental data for this specific isomer is limited, its structural similarity to other well-

characterized halogenated aromatic ethers suggests its potential for a wide range of

applications. Further research is warranted to fully elucidate its physicochemical properties,

optimize its synthesis, and explore its utility in the development of novel therapeutic agents and

functional materials. This guide serves as a foundational resource for researchers interested in

leveraging the unique properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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